molecular formula C22H20N6O2 B2804715 1-(2-methoxyphenyl)-5-pyridin-4-yl-N-(1-pyridin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1798673-06-9

1-(2-methoxyphenyl)-5-pyridin-4-yl-N-(1-pyridin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2804715
CAS RN: 1798673-06-9
M. Wt: 400.442
InChI Key: QXNMDBFHSMOWTN-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a pyridinyl group, and a 1,2,3-triazole group. These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the nitrogen atoms in the pyridinyl and 1,2,3-triazole groups could potentially allow for hydrogen bonding, which could affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the methoxyphenyl group could potentially undergo electrophilic aromatic substitution reactions, while the nitrogen atoms in the pyridinyl and 1,2,3-triazole groups could act as nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrogen atoms and the nonpolar methoxyphenyl group could give the compound both polar and nonpolar characteristics .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of triazole derivatives, including those similar in structure to the specified compound, have been explored for their potential in various applications. For instance, compounds exhibiting NK-1 antagonist activity were developed using regioselective pyridine metallation chemistry, indicating the role of triazole derivatives in therapeutic development (Jungheim et al., 2006). Another study focused on the antimicrobial activity evaluation of 1,2,4-triazol-3-one derivatives, demonstrating the broad application of triazole chemistry in developing antimicrobial agents (Fandaklı et al., 2012).

Antitubercular Activity

Research into pyrazolo[4,3-c]pyridine carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors showcased the use of triazole derivatives in combating tuberculosis. One such compound exhibited significant inhibitory activity, highlighting the compound's potential in antitubercular therapy (Amaroju et al., 2017).

Metabolism Study

A metabolism study of a morpholinium derivative of a structurally similar compound revealed insights into its biotransformation, emphasizing the importance of understanding the metabolic pathways of such compounds for their therapeutic application (Varynskyi & Kaplaushenko, 2020).

Chemical Modifications and Biological Activities

The synthesis and evaluation of various triazole derivatives for their antimicrobial activities illustrate the versatility of these compounds in medicinal chemistry. These studies provide valuable insights into the structure-activity relationships essential for designing more effective therapeutic agents (Patel & Patel, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures are used as pharmaceuticals, where they might interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties are typically determined through laboratory testing .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, potential uses, and safety profile .

properties

IUPAC Name

1-(2-methoxyphenyl)-5-pyridin-4-yl-N-(1-pyridin-2-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-15(17-7-5-6-12-24-17)25-22(29)20-21(16-10-13-23-14-11-16)28(27-26-20)18-8-3-4-9-19(18)30-2/h3-15H,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNMDBFHSMOWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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